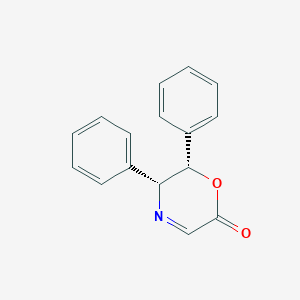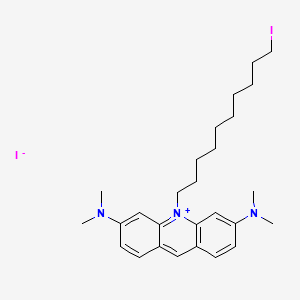
3,6-Bis(dimethylamino)-10-(10-iododecyl)acridin-10-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(dimethylamino)-10-(10-iododecyl)acridin-10-ium iodide is a synthetic organic compound that belongs to the acridine family. Acridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, molecular biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(dimethylamino)-10-(10-iododecyl)acridin-10-ium iodide typically involves multiple steps:
Formation of Acridine Core: The acridine core can be synthesized through cyclization reactions involving aromatic amines and aldehydes or ketones.
Dimethylamino Substitution: Introduction of dimethylamino groups at positions 3 and 6 can be achieved through nucleophilic substitution reactions using dimethylamine.
Iododecyl Chain Attachment: The iododecyl chain can be attached via alkylation reactions using iodoalkanes.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino groups.
Reduction: Reduction reactions can occur at the acridine core or the iododecyl chain.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the acridine core or the iododecyl chain.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May serve as a fluorescent probe for studying biological molecules and processes.
Industry: Used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3,6-Bis(dimethylamino)-10-(10-iododecyl)acridin-10-ium iodide depends on its specific application:
Molecular Targets: The compound may interact with DNA, proteins, or other biomolecules.
Pathways Involved: It may influence cellular pathways related to signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Proflavine: Another acridine derivative with antibacterial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
3,6-Bis(dimethylamino)-10-(10-iododecyl)acridin-10-ium iodide is unique due to its specific functional groups and iododecyl chain, which may confer distinct chemical and biological properties compared to other acridine derivatives.
Propriétés
Numéro CAS |
477761-02-7 |
|---|---|
Formule moléculaire |
C27H39I2N3 |
Poids moléculaire |
659.4 g/mol |
Nom IUPAC |
10-(10-iododecyl)-3-N,3-N,6-N,6-N-tetramethylacridin-10-ium-3,6-diamine;iodide |
InChI |
InChI=1S/C27H39IN3.HI/c1-29(2)24-15-13-22-19-23-14-16-25(30(3)4)21-27(23)31(26(22)20-24)18-12-10-8-6-5-7-9-11-17-28;/h13-16,19-21H,5-12,17-18H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
JCGAVAMFJFFRGX-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=[N+]2CCCCCCCCCCI)N(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



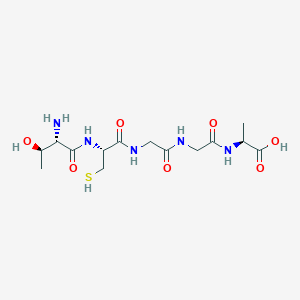

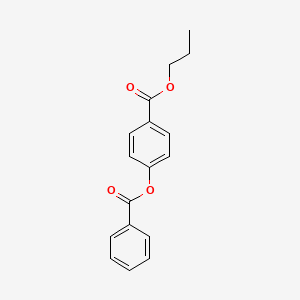

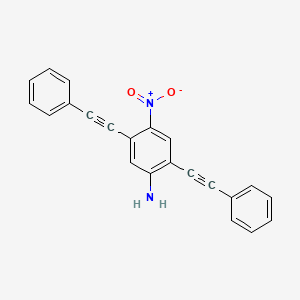
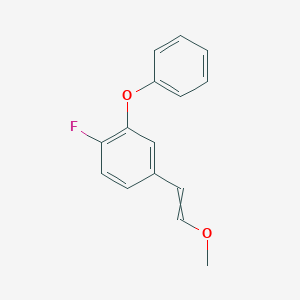
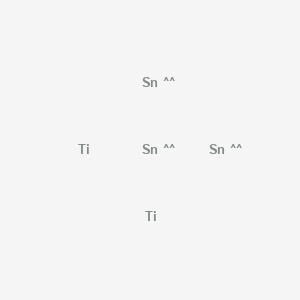
![1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione](/img/structure/B14257706.png)

![9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane](/img/structure/B14257713.png)
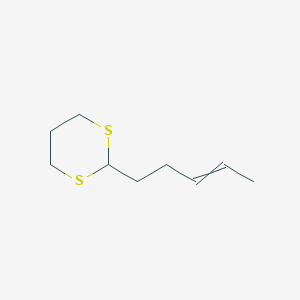
![4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B14257716.png)
